N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide
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Overview
Description
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide typically involves the following steps:
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Formation of the Carbazole Core: : The initial step involves the synthesis of the carbazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a common method used to prepare carbazole derivatives.
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Chlorination: : The carbazole core is then chlorinated at the 8-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
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Amidation: : The chlorinated carbazole is then reacted with phenoxyacetic acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : The compound can also be reduced to form different reduced derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The compound can undergo substitution reactions, particularly at the phenoxyacetamide moiety. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.
Scientific Research Applications
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide has a wide range of scientific research applications:
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Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
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Biology: : The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
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Medicine: : Due to its potential therapeutic properties, the compound is being investigated for its use in the treatment of various diseases, including cancer and infectious diseases.
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Industry: : The compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
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Inhibit Enzymes: : The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways. This is particularly relevant in its antimicrobial and anticancer activities.
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Bind to Receptors: : The compound can bind to specific receptors on the surface of cells, leading to the modulation of cellular signaling pathways. This is important for its potential therapeutic effects.
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Induce Apoptosis: : The compound can induce programmed cell death (apoptosis) in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide can be compared with other similar compounds, such as:
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N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)propanamide: : This compound has a similar carbazole core but differs in the substituent groups attached to it. The presence of the pyrazolyl group imparts different chemical and biological properties.
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N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1H-indole-3-carboxamide: : This compound also shares the carbazole core but has an indole group attached. The indole group contributes to different biological activities and potential therapeutic applications.
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N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide: : Similar to the previous compound, this one also has an indole group but differs in the position and nature of the substituents.
The uniqueness of this compound lies in its specific combination of the carbazole core and the phenoxyacetamide moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19ClN2O2 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C20H19ClN2O2/c21-16-10-4-8-14-15-9-5-11-17(20(15)23-19(14)16)22-18(24)12-25-13-6-2-1-3-7-13/h1-4,6-8,10,17,23H,5,9,11-12H2,(H,22,24) |
InChI Key |
PFGOSDKLSCHLQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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